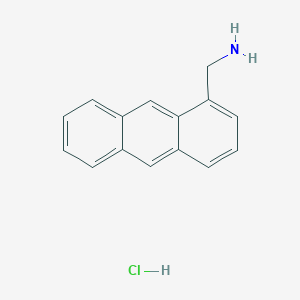

Anthracen-1-ylmethanamine hydrochloride

Description

Significance within Polycyclic Aromatic Hydrocarbon Chemistry

The significance of Anthracen-1-ylmethanamine (B3322833) hydrochloride in the broader context of polycyclic aromatic hydrocarbon (PAH) chemistry stems from the foundational role of the anthracene (B1667546) scaffold. Anthracene and its derivatives are extensively studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their favorable electronic properties. nih.gov The anthracene core's ability to participate in photochemical reactions, such as [4+4] cycloadditions, further expands its utility in the development of photoresponsive materials. wikipedia.org

The introduction of an aminomethyl group at the 1-position of the anthracene ring system provides a key site for further functionalization. This reactive amine group can participate in a wide range of chemical reactions, including amidation, alkylation, and the formation of Schiff bases. This versatility allows for the integration of the anthracene moiety into larger molecular architectures, including polymers, dendrimers, and supramolecular assemblies. The development of synthetic methodologies to create substituted anthracene derivatives is an active area of research, with techniques such as Friedel–Crafts reactions, intramolecular cyclizations, and metal-catalyzed cross-coupling reactions being employed. nih.govarkat-usa.org

Scope of Academic Investigation of Anthracen-1-ylmethanamine Hydrochloride Derivatives

While direct academic research on this compound is not extensively documented, the investigation into its derivatives can be inferred from the broader research on other functionalized anthracenes. The primary focus of such research is often on harnessing the unique photophysical properties of the anthracene core and tailoring them for specific applications through chemical modification.

Fluorescent Probes and Sensors: A significant area of investigation for anthracene derivatives is their use as fluorescent probes and sensors. The fluorescence of the anthracene unit is sensitive to its local environment, and modifications to the aminomethyl group can be designed to induce changes in fluorescence upon interaction with specific analytes. This principle is widely used in the development of chemosensors for ions and small molecules.

Materials Science: In the field of materials science, derivatives of this compound could be explored for the creation of novel polymers and organic materials. The bifunctional nature of the molecule—a rigid, photoactive aromatic core and a reactive side chain—makes it an attractive monomer for polymerization reactions. The resulting polymers could exhibit interesting optical and electronic properties, with potential applications in areas such as organic electronics and photonics. Research on other anthracene derivatives has led to the development of materials for OLEDs and photomechanical crystals. nih.govchemrxiv.org

Biological and Medicinal Chemistry: The anthracene scaffold is also a component of some biologically active molecules. While anthracene itself can have complex biological effects, its derivatives are being investigated for various therapeutic applications. The aminomethyl group in this compound provides a convenient attachment point for pharmacologically active moieties, allowing for the synthesis of new drug candidates. The planar structure of the anthracene ring system allows for potential intercalation with DNA, a property that is being explored in the design of new therapeutic agents.

The synthesis of anthracene derivatives is a cornerstone of this research. A variety of synthetic routes have been developed to produce functionalized anthracenes. nih.govarkat-usa.org For instance, the synthesis of 1-aminoanthraquinone, a related compound, involves multiple steps including condensation, oxidation, ring closure, and amination. google.comgoogle.com Such synthetic strategies could be adapted for the preparation of a wide range of derivatives from this compound.

Properties

Molecular Formula |

C15H14ClN |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

anthracen-1-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C15H13N.ClH/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14;/h1-9H,10,16H2;1H |

InChI Key |

ALKRLQMNJGCIIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Anthracen 1 Ylmethanamine Hydrochloride and Its Analogs

Established Synthetic Pathways to Anthracen-9-ylmethanamine Hydrochloride

The preparation of anthracen-9-ylmethanamine hydrochloride typically begins with the functionalization of the anthracene (B1667546) core to introduce a one-carbon substituent at the 9-position, which is then converted to the target aminomethyl group.

Reduction of 9-Anthraldehyde (B167246) Oxime Precursors

A robust pathway to anthracen-9-ylmethanamine involves the chemical reduction of 9-anthraldehyde oxime. This method is a two-step process starting from the corresponding aldehyde.

First, 9-anthraldehyde is synthesized, often via the Vilsmeier-Haack reaction, which involves the formylation of anthracene using a formylating agent like N-methylformanilide and phosphorus oxychloride. orgsyn.org The resulting 9-anthraldehyde can then be converted to its oxime derivative. tiu.edu.iqdntb.gov.ua The synthesis of 9-anthraldehyde oxime from the aldehyde is a well-documented transformation in organic chemistry. researchgate.net

The second crucial step is the reduction of the 9-anthraldehyde oxime to the primary amine, anthracen-9-ylmethanamine. Various reducing agents can be employed for this transformation, with the choice of reagent being critical to avoid side reactions and ensure a high yield of the desired amine. The final hydrochloride salt is typically obtained by treating the resulting amine with hydrochloric acid.

Alternative Routes via Anthracen-9-ylmethanamine

An important alternative and more direct method for synthesizing anthracen-9-ylmethanamine and its derivatives is reductive amination. wikipedia.org This one-pot reaction combines a carbonyl compound (9-anthraldehyde) with an amine in the presence of a reducing agent. masterorganicchemistry.com

This process involves the initial reaction of the aldehyde with an amine (such as ammonia (B1221849) for the primary amine, or a primary/secondary amine for N-substituted derivatives) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this reaction include sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.comredalyc.org For example, the N-(anthracen-9-ylmethyl)-N-butylamine HCl salt has been synthesized via reductive amination of 9-anthraldehyde with butylamine, followed by treatment with aqueous HCl. acs.org

Advanced Derivatization Strategies of Anthracen-1-ylmethanamine (B3322833) and Related Anthracenes

The anthracenylmethanamine scaffold serves as a versatile building block for the development of more complex molecules with tailored functions. Advanced derivatization strategies focus on modifying the core structure or the amine functionality to create compounds for specific applications.

Functionalization for Specific Research Applications

The functionalization of the anthracene core is key to developing molecules for specific research areas, such as materials science and biological imaging. The inherent fluorescence of the anthracene moiety makes it an excellent component for chemical sensors and probes.

One major application lies in polymer chemistry, where anthracene derivatives are used to create photoreversible systems. Anthracene units can undergo a [4π + 4π] cycloaddition reaction upon UV irradiation (>300 nm) to form a dimer. This dimerization can be reversed either thermally or by irradiation at a shorter wavelength (<300 nm), allowing for the creation of self-healing materials and other stimuli-responsive polymers.

Furthermore, the amine group of anthracenylmethanamine can be used as a handle for further reactions. For instance, N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine has been synthesized via an aza-Michael addition, demonstrating the utility of the amine as a nucleophile for creating more complex structures. mdpi.com

Design and Synthesis of Anthracene-Appended Ligands

The rigid and planar structure of the anthracene nucleus makes it an attractive scaffold for the design of ligands for metal coordination and biomolecule recognition.

An example is the synthesis of an anthracene-based macrocyclic diphosphine ligand. acs.orgacs.orgfigshare.com In one study, a cis-macrocyclic diphosphine featuring a rigid anthracene backbone was synthesized and its coordination chemistry with nickel was explored. acs.orgacs.org Such ligands are of interest in catalysis due to the constrained steric properties imposed by the macrocyclic structure.

In the area of biomedical research, anthracene derivatives have been designed as DNA-targeting agents. For instance, 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant- wikipedia.organeN3) was synthesized as a photosensitive cyclic polyamine for DNA photocleavage applications. jst.go.jp The anthracene moiety acts as a photosensitizer, while the polyamine portion interacts with the negatively charged DNA backbone.

| Ligand Class | Specific Example | Synthetic Strategy | Target Application | Reference |

|---|---|---|---|---|

| Macrocyclic Diphosphine | (PhPA)₂ (A = Anthracene) | Treatment of [EtOP₂A₂]AlCl₄ with phenylmagnesium chloride. | Metal coordination / Catalysis | acs.orgacs.org |

| Cyclic Polyamine | Ant- wikipedia.organeN3 | Introduction of the anthracenylmethyl moiety into a triazacyclododecane ring. | DNA Photocleavage | jst.go.jp |

Modular Synthetic Approaches for N-Substituted Triamines and Polycyclic Systems

Modular synthesis provides an efficient way to create libraries of related compounds for structure-activity relationship studies. This approach has been successfully applied to generate a series of N-substituted triamines and tetraamines bearing an anthracen-9-ylmethyl group. acs.orgnih.govnih.gov

These compounds were designed as molecular recognition elements for the polyamine transporter (PAT), which is often overactive in cancer cells. nih.gov The synthetic strategy involves coupling the anthracen-9-ylmethyl moiety to one of the terminal nitrogen atoms of a polyamine chain of variable length. acs.orgnih.gov This modular approach allows for systematic variation of the number of nitrogen atoms and the length of the carbon chains separating them.

The resulting conjugates were evaluated for their affinity for the polyamine transporter and their cytotoxic effects. nih.govnih.gov Studies found that triamine systems, particularly those with specific spacer lengths (e.g., 4,4- and 5,4-triamine systems), showed high affinity for the transporter and selective cytotoxicity in cells with active transport. acs.orgnih.gov This highlights how modular synthesis can be used to fine-tune molecular architecture for specific biological targeting.

| Compound | Polyamine Motif | Affinity for PAT (L1210 Kᵢ, µM) | Reference |

|---|---|---|---|

| N¹-(9-anthracenylmethyl)-3,3-triamine | 3,3-triamine | 11.0 | acs.orgnih.gov |

| N¹-(9-anthracenylmethyl)-3,4-triamine | 3,4-triamine | 4.4 | acs.orgnih.gov |

| N¹-(9-anthracenylmethyl)-4,4-triamine | 4,4-triamine | 1.8 | acs.orgnih.gov |

| N¹-(9-anthracenylmethyl)-5,4-triamine | 5,4-triamine | 1.7 | acs.orgnih.gov |

| N-(anthracen-9-ylmethyl)butylamine (Control) | N/A | 62.3 | acs.org |

Cyclometallation Reactions with Metal Compounds

Cyclometallation reactions represent a powerful and atom-economical strategy for the synthesis and functionalization of organic compounds through transition-metal-catalyzed carbon-hydrogen (C–H) bond activation. This methodology is particularly relevant for the selective functionalization of polycyclic aromatic hydrocarbons like anthracene. In the context of Anthracen-1-ylmethanamine and its analogs, the primary amine moiety serves as an effective directing group, guiding the metal catalyst to activate a specific C–H bond, typically at the peri-position (C9), leading to the formation of a stable metallacyclic intermediate.

The general mechanism involves the coordination of the nitrogen atom of the methanamine group to the metal center. This initial coordination brings the metal catalyst into close proximity to the C9–H bond of the anthracene core. Subsequently, an intramolecular C–H activation step, often termed cyclometallation, occurs to form a robust six-membered metallacycle. This palladacycle or rhodacycle intermediate can then be either isolated or subjected to further reactions to install a variety of functional groups at the C9 position.

Detailed research has demonstrated the efficacy of rhodium(III) and palladium(II) catalysts in directing C–H functionalization on the anthracene scaffold. acs.orgresearchgate.net For instance, studies on related anthracene derivatives, such as N-aryl anthracene-9-carboxamides, have shown that a cationic rhodium(III) catalyst can selectively activate the C1–H bond. acs.org Similarly, palladium(II) compounds are well-established in forming palladacycles with various nitrogen-containing directing groups. researchgate.netmdpi.com While direct cyclometallation of the parent Anthracen-1-ylmethanamine is less documented, the principles are readily applicable. The reaction typically proceeds by treating the anthracene substrate with a metal salt, such as palladium(II) acetate (B1210297) or a rhodium(III) complex, in a suitable solvent.

The resulting metallacycles are versatile intermediates. Their stability allows for isolation and characterization, but more importantly, they can participate in various catalytic cross-coupling reactions. This two-step sequence of directed C–H activation followed by functionalization enables the synthesis of complex anthracene derivatives that would be challenging to access through traditional methods.

Below are representative data tables illustrating the conditions for cyclometallation and subsequent functionalization, based on findings from analogous anthracene systems.

Table 1: Representative Conditions for Cyclometallation of Anthracene Analogs

This interactive table summarizes typical reaction conditions for the formation of metallacycles from anthracene derivatives bearing a directing group at the C1 position.

| Entry | Anthracene Substrate (Analog) | Metal Precursor | Additive/Oxidant | Solvent | Temp. (°C) | Product Type |

| 1 | N-Aryl Anthracene-1-carboxamide | [RhCpCl₂]₂ | AgSbF₆ | 1,2-Dichloroethane | 80 | Rhodacycle |

| 2 | Anthracen-1-yl(phenyl)methanimine | Pd(OAc)₂ | - | Acetic Acid | 100 | Palladacycle |

| 3 | N-Phenylanthracen-1-amine | Li₂PdCl₄ | NaOAc | Methanol | 60 | Palladacycle |

| 4 | Anthracene-1-carboxylic Acid | [RhCpCl₂]₂ | Cu(OAc)₂ | t-AmylOH | 120 | Rhodacycle |

Table 2: Catalytic Functionalization via Cyclometallated Intermediates

This interactive table showcases the utility of the metallacycle intermediates in subsequent C-C bond-forming reactions.

| Entry | Metallacycle Type | Reaction Type | Coupling Partner | Catalyst System | Product |

| 1 | Rhodacycle | Alkenylation | n-Butyl acrylate | Rh(III) / Cu(OAc)₂ | 9-Alkenylanthracene Derivative |

| 2 | Palladacycle | Arylation | Phenylboronic Acid | Pd(II) / SPhos | 9-Phenylanthracene Derivative |

| 3 | Palladacycle | Heck Coupling | Styrene | Pd(II) / PPh₃ | 9-Styrylanthracene Derivative |

| 4 | Rhodacycle | Alkynylation | Phenylacetylene | Rh(III) / Ag₂CO₃ | 9-Alkynylanthracene Derivative |

The use of cyclometallation reactions provides a regioselective and efficient pathway for the elaboration of the anthracene core. By leveraging the directing capacity of the methanamine group, these metal-catalyzed transformations grant access to a wide array of specifically substituted Anthracen-1-ylmethanamine analogs.

Spectroscopic and Structural Characterization Techniques in Advanced Research

Crystallographic Analysis of this compound Derivatives and Complexes

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for obtaining the absolute three-dimensional structure of a crystalline material. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously analyzed to solve the crystal and molecular structure.

A hypothetical data table for a derivative of this compound, based on typical values for related organic salts, is presented below to illustrate the detailed information provided by an SCXRD experiment.

| Crystal Data | |

| Empirical Formula | C₁₅H₁₄NCl |

| Formula Weight | 243.73 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1325.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.221 |

This table is illustrative and based on general characteristics of similar organic compounds.

While SCXRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is indispensable for the characterization of a bulk, polycrystalline sample. This technique is crucial for phase identification, purity assessment, and the study of polymorphism in pharmaceutical and materials science. govinfo.goveurekalert.org The PXRD pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ).

The PXRD pattern of a crystalline powder is unique to its crystal structure. Therefore, it can be used as a fingerprint for identification. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a reference pattern (either calculated from single-crystal data or from a standard), one can confirm the identity and purity of the bulk material. govinfo.govnist.gov Furthermore, PXRD is a primary tool for identifying different polymorphic forms of a compound, which can have significantly different physical properties.

An illustrative PXRD data table for a hypothetical crystalline phase of this compound is provided below.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 80 |

| 24.5 | 3.63 | 65 |

| 28.1 | 3.17 | 30 |

This table represents a hypothetical PXRD pattern for illustrative purposes.

The solid-state arrangement of molecules within a crystal is governed by a variety of non-covalent interactions. For this compound, the primary intermolecular forces expected to dictate the crystal packing are hydrogen bonding and π-stacking.

π-Stacking: The anthracene moiety, with its extended aromatic system, is prone to engage in π-stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. The geometry of π-stacking can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. nih.govaminer.orgrsc.org The extent and nature of π-stacking in the crystal structure of this compound would significantly influence its photophysical properties. Studies on similar anthracene-containing compounds have detailed the importance of these interactions in their crystal packing. nih.govnih.gov

A summary of expected intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Significance |

| Hydrogen Bonding | N-H (Ammonium) | Cl⁻ (Chloride) | 2.9 - 3.5 | Primary force in lattice stabilization. |

| π-Stacking | Anthracene Ring | Anthracene Ring | 3.3 - 3.8 | Influences electronic and optical properties. |

| C-H···π Interactions | C-H (Anthracene) | Anthracene Ring | 2.5 - 2.9 (H···π) | Contributes to overall crystal packing. |

This table is a generalized representation of expected intermolecular interactions based on the chemical structure and literature on related compounds.

Coordination Chemistry of Anthracen 1 Ylmethanamine Hydrochloride Derivatives

Design and Synthesis of Metal Complexes with Anthracen-1-ylmethanamine-Derived Ligands

The synthesis of metal complexes using anthracen-ylmethanamine derivatives begins with the strategic design of ligands. The basic anthracen-ylmethanamine framework can be modified to control the denticity, coordination geometry, and electronic properties of the resulting metal complexes.

The simple primary amine of anthracen-ylmethanamine can act as a monodentate ligand. However, its true versatility is unlocked by chemically modifying the amine group to create polydentate ligand architectures. A prominent example involves the synthesis of N,N-bis(2-picolyl)amine derivatives, such as 1-(anthracen-9-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine (ABPM), which transforms the molecule into a tetradentate ligand capable of binding a metal center through the tertiary amine and the two pyridyl nitrogen atoms. jst.go.jp This chelating design enhances the stability of the resulting metal complexes.

Further elaboration can involve introducing other functional groups to the anthracene (B1667546) skeleton. For instance, ligands like 5-[(anthracen-9-ylmethyl)amino]isophthalic acid have been developed, incorporating carboxylate groups that can coordinate with metal ions, leading to the formation of coordination polymers. nih.gov These architectures demonstrate how the fundamental anthracen-ylmethanamine structure can be expanded to bridge multiple metal centers, creating extended one-, two-, or three-dimensional networks. nih.gov The choice of coordinating groups and their placement on the anthracene core are crucial in dictating the final structure and properties of the metal-ligand assembly. mdpi.com

Derivatives of anthracen-ylmethanamine have been successfully used to form complexes with various transition metals, including zinc(II) and cobalt(II). jst.go.jp The synthesis of these complexes typically involves reacting the designed ligand with a corresponding metal salt, such as Zn(NO₃)₂·6H₂O or Co(NO₃)₂·6H₂O, in a suitable solvent like methanol. jst.go.jp

| Complex | Metal Ion | Ligand | Coordination Number | Geometry | Source |

|---|---|---|---|---|---|

| [Zn(S-APPE)(NO₃)₂]·CH₃OH | Zn(II) | S-APPE | 6 | Distorted Octahedral | jst.go.jp |

| [Co(S-APPE)(NO₃)₂]·CH₃OH | Co(II) | S-APPE | 6 | Distorted Octahedral | jst.go.jp |

| [Zn(ABPM)(NO₃)₂] | Zn(II) | ABPM | 6 | Distorted Octahedral | jst.go.jp |

| Co-MOF | Co(II) | APO and BTC | 6 and 5 | Octahedral and Square Pyramidal | rsc.org |

The strong and characteristic luminescence of the anthracene moiety makes its derivatives excellent candidates for sensitizing lanthanide ion emission. researchgate.net When an anthracene-based ligand absorbs light, it can efficiently transfer the excitation energy to a coordinated lanthanide ion, which then emits at its own characteristic wavelength. This "antenna effect" is a cornerstone of designing luminescent lanthanide materials. nih.gov

Coordination polymers have been synthesized using lanthanide ions such as Gadolinium(III) (Gd³⁺) with anthracene-dicarboxylic acid ligands. nih.govmdpi.com For example, the solvothermal reaction of Gd³⁺ and 5,5'-(anthracene-9,10-diyl)diisophthalic acid yields a 3D framework that exhibits strong, ligand-based blue emission. nih.gov Similarly, polymeric complexes of Gd³⁺ have been formed with 5-[(anthracen-9-ylmethyl)amino]isophthalic acid. nih.gov

These materials often display impressive luminescent properties, which can be exploited for chemical sensing. The Gd³⁺ coordination polymer, for instance, has been shown to detect specific ions and molecules in water through luminescence quenching or enhancement, demonstrating high sensitivity and selectivity. nih.gov The flexible and high coordination numbers typical of lanthanide ions allow for the formation of diverse and stable network structures. rsc.org

Structural and Electronic Properties of Coordination Complexes

The coordination of a metal ion to an anthracen-ylmethanamine-derived ligand profoundly influences the structural and electronic properties of the resulting complex. These changes can be systematically studied using techniques such as X-ray crystallography and various forms of spectroscopy.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal-ligand adducts. Analysis of complexes like [Zn(S-APPE)(NO₃)₂] and [Co(S-APPE)(NO₃)₂] reveals detailed information about coordination geometries, bond lengths, and bond angles. jst.go.jp

| Parameter | [Zn(ABPM)(NO₃)₂] | [Zn(S-APPE)(NO₃)₂]·CH₃OH | [Co(S-APPE)(NO₃)₂]·CH₃OH |

|---|---|---|---|

| Formula | C₃₁H₂₇N₅O₆Zn | C₃₃H₃₃N₅O₇Zn | C₃₃H₃₃CoN₅O₇ |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ | P2₁2₁2₁ |

| M–N(amine) (Å) | 2.203 | 2.221 | 2.209 |

| M–N–C–C Torsion Angle (°) | 175.5 | 43.3 | 39.8 |

| Source | jst.go.jp | jst.go.jp | jst.go.jp |

The electronic properties of the anthracene core are sensitive to its environment, and coordination to a metal ion can induce significant changes in its spectroscopic profile. researchgate.net This is most evident in fluorescence spectroscopy. The free ligand N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (APPE) exhibits fluorescence characteristic of the anthracene moiety. jst.go.jp

Upon complexation with a diamagnetic ion like Zn(II), a significant enhancement of the fluorescence intensity is often observed. For example, the addition of Zn(II) to APPE resulted in a 9-fold increase in fluorescence intensity at 415 nm. jst.go.jp This chelation-enhanced fluorescence (CHEF) effect is common in such systems and is attributed to the rigidification of the ligand structure upon metal binding, which reduces non-radiative decay pathways. In contrast, coordination to a paramagnetic ion like Co(II) typically leads to fluorescence quenching, as observed with the APPE ligand where the emission intensity only increased by a factor of 1.3. jst.go.jp This quenching is due to energy or electron transfer processes involving the d-orbitals of the transition metal. nih.gov Similarly, lanthanide coordination polymers containing anthracene-based ligands exhibit strong, ligand-centered emissions, which can be modulated by the presence of external analytes. nih.gov

Theoretical Investigation of Metal-Ligand Interactions in Anthracen-1-ylmethanamine (B3322833) Hydrochloride Derivatives Remains an Unexplored Area of Computational Chemistry

A comprehensive review of scientific literature reveals a notable absence of theoretical studies focused on the coordination chemistry of anthracen-1-ylmethanamine hydrochloride and its derivatives. Despite the growing interest in the computational analysis of metal-ligand interactions for various organic compounds, this specific class of anthracene derivatives appears to be an uncharted territory in the field of theoretical and computational chemistry.

Theoretical approaches, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, bonding, and reactivity of metal complexes. These methods provide valuable insights into the nature of metal-ligand bonds, coordination geometries, and the thermodynamic stability of complexes, complementing experimental findings. For many anthracene derivatives, computational studies have been instrumental in understanding their behavior in coordination compounds. For instance, theoretical calculations have been successfully applied to predict the site-selectivity of metal coordination in complex anthracene systems and to analyze the electronic properties of anthracene-based Schiff base ligands and their metal complexes.

However, a targeted search for theoretical data, including detailed research findings and data tables on bond lengths, bond angles, binding energies, or electronic properties for metal complexes of this compound, yielded no specific results. This indicates a significant gap in the current body of research. The scientific community has yet to apply computational models to investigate how the this compound ligand interacts with various metal centers.

Such theoretical studies would be of considerable interest. The presence of both the bulky anthracene group and the primary amine functionality suggests a rich and varied coordination chemistry. Computational analysis could predict the preferred coordination modes, the influence of the anthracene moiety on the electronic structure of the metal center, and the stability of the resulting complexes.

Given the lack of available information, it is not possible to provide data tables or detailed research findings as requested. The field is open for future research to explore the theoretical aspects of metal-ligand interactions in this compound and its derivatives, which could pave the way for new applications in catalysis, materials science, and medicinal chemistry.

Photophysical Phenomena and Advanced Photochemistry of Anthracene Derived Systems

Fundamental Photophysical Studies of Anthracen-1-ylmethanamine (B3322833) Hydrochloride Analogs

The introduction of a methanamine hydrochloride substituent at the 1-position of the anthracene (B1667546) ring system imparts specific photophysical characteristics that are a subject of considerable scientific interest. These properties are largely governed by the interplay between the fluorescent anthracene core and the electron-donating amino group, the effects of which are further modulated by protonation.

Excimers (excited-state dimers) and exciplexes (excited-state complexes with a different molecule) are fundamental phenomena in the photophysics of aromatic systems like anthracene. Their formation is highly dependent on the concentration, solvent, and spatial arrangement of the chromophores. In analogs of anthracen-1-ylmethanamine hydrochloride, such as other (aminomethyl)anthracene (AMA) derivatives, self-assembly plays a crucial role in facilitating these interactions.

In the solid state, certain AMA derivatives can form plastic crystalline phases upon heat treatment. Within these phases, the molecules arrange in a discotic columnar fashion, bringing the anthracene moieties into close proximity (approximately 3.9 Å). This pre-organized arrangement is highly conducive to the formation of anthracene excimers upon photoexcitation. Unlike in solution where excimer formation is often a minor pathway, the solid-state assembly of these analogs can lead to the exclusive formation of excimers. This demonstrates a rare instance of generating stable anthracene excimer emissions at room temperature in solid thin films.

The formation of excimers is characterized by a broad, structureless, and red-shifted emission band compared to the structured fluorescence of the monomeric anthracene. This shift is indicative of the stabilization of the excited-state dimer.

| System | State | Arrangement | Photophysical Outcome |

| (Aminomethyl)anthracene derivatives | Solid thin film (after heat treatment) | Discotic columnar | Exclusive excimer formation |

| (Aminomethyl)anthracene derivatives | Dichloromethane solution | Partial self-assembly | Mixture of monomer and excimer emission |

This table summarizes the conditions leading to excimer formation in analogs of this compound.

Photoinduced electron transfer (PET) is a key process that governs the fluorescence properties of many donor-acceptor systems. In anthracen-1-ylmethanamine, the anthracene unit acts as the fluorophore (electron acceptor in the excited state), and the aminomethyl group serves as an electron donor.

Upon photoexcitation of the anthracene core, an electron from the lone pair of the nitrogen atom in the amino group can be transferred to the photoexcited anthracene. This process, known as intramolecular PET, provides a non-radiative de-excitation pathway, effectively quenching the fluorescence of the anthracene moiety. The rate of this PET process is a critical determinant of the fluorescence quantum yield.

A significant feature of this compound is the protonation of the amino group. When the nitrogen atom is protonated, its lone pair of electrons is no longer available for donation to the excited anthracene core. Consequently, the PET process is inhibited. This inhibition of the quenching pathway leads to a substantial increase in the fluorescence intensity. scirp.org This "off-on" switching of fluorescence in response to pH changes makes aminomethyl anthracene derivatives effective fluorescent sensors for protons. rsc.org

The fluorescence quantum yields of these compounds are therefore highly pH-dependent, while other spectral properties like absorption maxima remain largely unchanged. rsc.org Studies on related anthracene derivatives with dipicolylaminomethyl groups have shown that complexation with metal ions like Zn²⁺ can similarly inhibit PET by binding to the amine, resulting in enhanced emission intensity. oup.comoup.com

| Compound State | Dominant Process | Fluorescence | Reason |

| Free amine form (deprotonated) | Photoinduced Electron Transfer (PET) | Quenched (Low) | Electron donation from nitrogen provides a non-radiative decay path. |

| Hydrochloride salt (protonated) | Fluorescence | Enhanced (High) | Protonation of nitrogen blocks the PET pathway, favoring radiative decay. scirp.org |

This table illustrates the effect of protonation on the dominant photophysical process and resulting fluorescence of aminomethyl anthracene analogs.

Mechanofluorochromism (MFC) is a phenomenon where the fluorescence properties of a material change in response to mechanical stimuli such as grinding, shearing, or pressing. This behavior is typically observed in the solid state and is associated with changes in the molecular packing and intermolecular interactions.

While specific studies on the mechanofluorochromic properties of this compound are not extensively documented in the reviewed literature, the broader class of anthracene derivatives is well-known for exhibiting MFC behavior. The application of mechanical force can disrupt the crystalline packing of the molecules, leading to a transition between different solid-state phases (e.g., crystalline to amorphous). These different phases can have distinct fluorescence emission colors and intensities due to altered π-π stacking and other intermolecular interactions. For instance, some anthracene derivatives show a shift in emission color from blue to green upon grinding.

Given that the fluorescence of aminomethyl anthracene analogs is sensitive to their molecular environment (as seen in excimer formation), it is plausible that this compound could exhibit mechanofluorochromic properties. The presence of the hydrochloride salt may also influence the crystal packing and hydrogen-bonding networks, which could, in turn, affect its response to mechanical stress. However, without specific experimental data, this remains a prospective property for this particular compound.

Photoreactions and Photodimerization of Anthracene Moieties

The anthracene core is photochemically active, with its most characteristic reaction being the [4+4] photocycloaddition, which leads to the formation of a dimer.

The photodimerization of anthracene is a classic example of a [4+4] photocycloaddition reaction. scirp.org When a solution of an anthracene derivative is irradiated with UV light (typically in the range of 300-400 nm), an excited-state monomer can react with a ground-state monomer to form a dimer. mdpi.com This reaction involves the formation of two new covalent bonds between the C9 and C10 positions of the two anthracene molecules, resulting in a bridged, non-aromatic structure.

The formation of the dimer leads to a significant change in the electronic properties of the system. The extended π-conjugation of the anthracene monomer is disrupted, causing a loss of its characteristic UV-Vis absorption bands and fluorescence. This change forms the basis for many photoswitching applications. The efficiency and selectivity of the photodimerization can be influenced by the nature and position of substituents on the anthracene ring. For 9-substituted anthracenes, the reaction can be highly selective. nih.gov Supramolecular hosts, such as cucurbiturils, have been shown to act as nanoreactors, promoting the photodimerization of substituted anthracenes with high selectivity and yield. nih.gov

A key feature of the anthracene photodimerization is its reversibility. The dimer can be cleaved back to the two original monomer units either by thermal treatment or by irradiation with shorter wavelength UV light (typically <300 nm). This reversible transformation between the monomer and dimer states constitutes a robust photo-switching mechanism.

Monomer ⇌ Dimer

Forward Reaction (Dimerization): Induced by UV light (~300-400 nm). Leads to loss of fluorescence.

Reverse Reaction (Cleavage): Induced by heat or shorter wavelength UV light (<300 nm). Restores the fluorescent monomers.

Supramolecular Chemistry and Self Assembly of Anthracene Based Architectures

Supramolecular Aggregation and Enhanced Emission Phenomena

A notable characteristic of many anthracene (B1667546) derivatives is their propensity to exhibit aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). nih.govrsc.org In dilute solutions, these molecules may show weak fluorescence due to rotational and vibrational motions that provide non-radiative decay pathways. rsc.orgrsc.org However, upon aggregation in the solid state or in poor solvents, these motions are restricted, which suppresses the non-radiative pathways and leads to a significant enhancement of fluorescence emission. rsc.orgrsc.org This phenomenon is highly dependent on the molecular structure and the nature of the intermolecular interactions within the aggregates. rsc.org

The conjugation of anthracene derivatives to steroidal amphiphiles, such as bile acids, provides a powerful strategy for controlling their aggregation behavior and harnessing their AIEE properties. nih.gov Bile salts are naturally occurring surfactants that can be readily functionalized to create fluorescent derivatives. nih.gov When anthracene is conjugated to the side chain of bile acids like lithocholic acid, deoxycholic acid, and cholic acid, the resulting fluorescent bile acid (FBA) derivatives exhibit a strong tendency to form supramolecular aggregates in aqueous media, even at micromolar concentrations. nih.gov

This aggregation is driven by the amphiphilic nature of the steroidal backbone and leads to a pre-organized arrangement of the anthracene units. nih.gov This arrangement facilitates the formation of excimers upon photoexcitation, resulting in enhanced emission. nih.gov The specific nature of the steroidal skeleton plays a crucial role in determining the aggregation propensity and the resulting optical properties of the FBA assemblies. nih.gov These organized structures have potential applications as drug carriers, membrane probes, and bioimaging agents due to their ability to encapsulate hydrophobic guest molecules and their efficient cell permeability. nih.gov

| Steroidal Amphiphile Conjugate | Key Feature | Consequence of Aggregation | Potential Application |

| Anthracene-Lithocholic Acid | Highly hydrophobic steroidal backbone | Strong aggregation propensity | Drug delivery for hydrophobic drugs |

| Anthracene-Deoxycholic Acid | Amphiphilic with two hydroxyl groups | Formation of well-defined micelles | Fluorescent bioprobes |

| Anthracene-Cholic Acid | More hydrophilic with three hydroxyl groups | Altered aggregation and emission characteristics | System probes for biological processes |

The self-assembly of anthracene derivatives is a versatile process that can be controlled in both solution and the solid state to generate a variety of supramolecular structures. In solution, the process is often driven by solvophobic effects, where the anthracene moieties aggregate to minimize their contact with the solvent. This can lead to the formation of various assemblies, including dimers, oligomers, and larger nanoparticles. acs.org The geometry of these assemblies, such as T-shaped or π-π stacked dimers, can significantly influence their photophysical properties. acs.orgacs.org For instance, the formation of highly emissive T-shaped dimers has been observed for an anthracene-guanidine derivative in aqueous solution and within breast cancer cells. acs.org

In the solid state, the packing of anthracene derivatives is dictated by a combination of intermolecular forces, leading to crystalline or amorphous structures. researchgate.netrsc.org The arrangement of molecules in the crystal lattice determines the extent of π-orbital overlap, which in turn affects the emission characteristics. researchgate.net For some anthracene derivatives, solid-state packing can lead to fluorescence quenching, while for others, it can result in enhanced emission. rsc.org The introduction of bulky substituents can be used to control the intermolecular stacking and prevent quenching, thereby promoting strong solid-state emission. nih.gov

| State | Driving Force for Self-Assembly | Resulting Structures | Key Influencing Factors |

| Solution | Solvophobic effects, π-π stacking, H-bonding | Dimers (T-shaped, π-π stacked), nanoparticles | Solvent polarity, viscosity, molecular structure |

| Solid State | Crystal packing forces, intermolecular interactions | Crystalline lattices, amorphous solids | Molecular shape, substituent groups, C–H⋯π interactions |

Host-Guest Interactions and Inclusion Chemistry

The ability of anthracene derivatives to be encapsulated within the cavities of macrocyclic host molecules is a cornerstone of their supramolecular chemistry. This host-guest interaction leads to the formation of inclusion complexes where the anthracene moiety is shielded from the bulk environment, resulting in significant alterations to its physical and chemical properties. researchgate.net This encapsulation can enhance the solubility and stability of the anthracene guest and modulate its fluorescence properties. rsc.org

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two polar carbonyl-fringed portals. nih.govnih.gov These features make them excellent hosts for a variety of guest molecules, including anthracene derivatives, in aqueous solutions. rsc.org The binding is driven by the hydrophobic effect and ion-dipole interactions between the guest and the CB[n] portals. nih.gov

The size of the CB[n] cavity plays a critical role in the selective binding of guests. For instance, CB rsc.org has a large enough cavity to encapsulate two aromatic guests, leading to the formation of ternary complexes. nankai.edu.cn This property has been utilized to control the photodimerization of anthracene derivatives. rsc.org The encapsulation within the CB[n] cavity can also protect the anthracene guest from photobleaching, thereby enhancing its photostability. rsc.org Furthermore, the binding event can lead to changes in the fluorescence of the host-guest system, which can be exploited for sensing applications. nih.gov

| Cucurbit[n]uril Host | Cavity Size | Interaction with Anthracene Derivatives | Application |

| Cucurbit researchgate.neturil (CB researchgate.net) | Intermediate | Encapsulation of a single anthracene moiety | Drug delivery, sensing |

| Cucurbit rsc.orguril (CB rsc.org) | Large | Formation of 1:2 or 2:2 host-guest complexes | Control of photoreactions, molecular machines |

| Acyclic Cucurbit[n]urils | Flexible | Enhanced binding affinity and fluorescence sensing | Molecular recognition and sensing arrays |

Cyclodextrins (CDs) are another important class of macrocyclic hosts, composed of glucose units linked in a ring. nih.gov They possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic guest molecules like anthracene in aqueous solutions. researchgate.netresearchgate.net The formation of a CD-anthracene inclusion complex is primarily driven by hydrophobic interactions. oatext.com

The size of the cyclodextrin (B1172386) cavity (α-CD, β-CD, or γ-CD) determines the stability and stoichiometry of the inclusion complex. researchgate.net For instance, anthracene is too large to fit completely into the cavity of α-cyclodextrin but can form a stable complex with the larger β-cyclodextrin. researchgate.net Gamma-cyclodextrin, with the largest cavity, can also accommodate anthracene. researchgate.net The encapsulation of anthracene within the cyclodextrin cavity can lead to enhanced fluorescence and improved stability of the guest molecule. onlinepharmacytech.info These properties make cyclodextrin-anthracene complexes promising for applications in drug delivery, food chemistry, and environmental science. oatext.com

| Cyclodextrin Host | Number of Glucose Units | Cavity Diameter (Å) | Interaction with Anthracene |

| α-Cyclodextrin | 6 | 4.7-5.3 | Partial inclusion, weaker interaction |

| β-Cyclodextrin | 7 | 6.0-6.5 | Forms stable 1:1 inclusion complexes |

| γ-Cyclodextrin | 8 | 7.5-8.3 | Can accommodate anthracene, potential for 2:1 complexes |

Chemosensor Development and Molecular Recognition Principles

Design Principles for Anthracene-Based Chemosensors

The fundamental design of an anthracene-based chemosensor involves covalently linking the anthracene (B1667546) fluorophore to a specific ion-binding unit, or receptor. The anthracene group acts as the signal transducer, whose light-emitting properties are modulated by the binding event occurring at the receptor. The aminomethyl group in Anthracen-1-ylmethanamine (B3322833) is a classic example of a simple yet effective receptor site for various analytes.

Fluorometric sensors are highly valued for their exceptional sensitivity. The design of these sensors based on the Anthracen-1-ylmethanamine framework relies on modulating the fluorescence emission of the anthracene core upon ion binding.

For cation detection , the design often exploits a process called Photoinduced Electron Transfer (PET). In its free state, the lone pair of electrons on the nitrogen atom of the aminomethyl group can quench the fluorescence of the nearby anthracene unit. Upon binding with a metal cation (e.g., Cu²⁺, Fe³⁺), this lone pair becomes engaged in coordination, inhibiting the PET process. beilstein-journals.orgresearchgate.net This inhibition restores the fluorescence of the anthracene, leading to a "turn-on" signal that is directly proportional to the concentration of the cation. researchgate.net

For anion detection , the aminomethyl group is typically protonated (as in the hydrochloride salt) to act as a hydrogen-bond donor. Anions like fluoride, acetate (B1210297), or phosphate (B84403) can then form hydrogen bonds with the -NH₂⁺- group. rsc.orgrsc.org This interaction can alter the electronic environment of the fluorophore, often leading to an enhancement of fluorescence intensity. This enhancement can be attributed to the formation of a stable ligand-anion complex that restricts the free rotation of the fluorophore, thereby reducing non-radiative decay pathways. nih.gov

While fluorometric sensors offer high sensitivity, colorimetric sensors provide the advantage of naked-eye detection. The design of these sensors requires that the ion-binding event induces a significant shift in the absorption spectrum of the chromophore into the visible range. For anthracene derivatives, this is typically achieved by creating a more extensive π-conjugated system upon ion binding or by inducing a strong intramolecular charge transfer (ICT). researchgate.net

In the context of Anthracen-1-ylmethanamine, a colorimetric response could be engineered by modifying the molecule to enhance the electronic communication between the receptor and the fluorophore. For instance, creating a Schiff base derivative from the amine can lead to a system where metal ion coordination causes a distinct color change from yellow to orange or pink. The binding of an ion alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a change in the wavelength of absorbed light. rsc.org

Mechanism of Molecular Recognition and Sensing

The efficacy of a chemosensor is determined by its ability to selectively recognize a target analyte and transduce that recognition event into a measurable signal. The mechanisms underlying this process are rooted in the photophysical changes induced by the host-guest interaction.

The primary mechanism for fluorescence modulation in sensors like Anthracen-1-ylmethanamine is the control of Photoinduced Electron Transfer (PET).

In the free-amine state (for cation sensing): The nitrogen atom of the aminomethyl group acts as an electron donor, and the anthracene moiety acts as the fluorophore. Upon excitation with UV light, an electron from the nitrogen's lone pair can transfer to the excited anthracene, quenching its fluorescence. When a cation binds to the nitrogen, the energy of this lone pair is lowered, making the PET process energetically unfavorable and thus "turning on" the fluorescence. beilstein-journals.orgrsc.org

In the protonated-amine state (for anion sensing): The protonated amine group (-NH₂⁺-) in the hydrochloride salt is electron-deficient and cannot act as a PET quencher. However, upon binding an anion through hydrogen bonds, the electron density around the receptor site changes. This interaction can rigidify the structure, minimizing energy loss through vibrations and enhancing the fluorescence quantum yield. nih.gov Furthermore, strong interactions with certain anions can deprotonate the receptor, which can turn on a PET process and lead to fluorescence quenching, providing a "turn-off" sensing mechanism. rsc.org

These photophysical changes are quantifiable and form the basis of the sensor's analytical application. The change in fluorescence intensity or the shift in absorption wavelength can be directly correlated with the analyte concentration.

Selectivity is a critical parameter for any chemosensor, ensuring that it responds only to the target ion even in the presence of other competing species. For sensors based on the aminomethyl receptor, selectivity is governed by factors such as the size and charge of the ion, the coordination geometry, and the Hard and Soft Acids and Bases (HSAB) principle. The simple aminomethyl group may exhibit affinity for various transition metal ions. For example, similar anthracene-adenine systems have shown high selectivity for Cu²⁺ due to its favorable coordination chemistry. beilstein-journals.org

The detection limit, or Limit of Detection (LOD), is the lowest concentration of an analyte that can be reliably detected. Anthracene-based fluorescent sensors are known for their very low detection limits, often reaching the micromolar (μM) and even nanomolar (nM) range. This high sensitivity makes them suitable for detecting trace amounts of contaminants in environmental samples or ions in biological systems. rsc.orgnih.gov

Below are tables summarizing the performance of representative anthracene-based chemosensors that operate on principles analogous to those of Anthracen-1-ylmethanamine.

| Sensor Structure | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Anthracene-Thiophene Schiff Base | Cr³⁺ | Turn-on Fluorescence | 0.4 μM | nih.gov |

| Anthracene-Adenine Conjugate | Cu²⁺ | Turn-off Fluorescence (Quenching) | Not Specified | beilstein-journals.org |

| Anthracene-Amine Derivative | Fe³⁺ | Turn-on Fluorescence (CHEF) | Not Specified | researchgate.net |

| Sensor Structure | Target Anion | Sensing Mechanism | Binding Affinity (K) | Reference |

|---|---|---|---|---|

| Protonated Anthracene Tripodal Amine | Fluoride (F⁻) | Fluorescence Enhancement | 1.82 x 10⁵ M⁻¹ | nih.gov |

| Protonated Anthracene Tripodal Amine | Sulfate (SO₄²⁻) | Fluorescence Enhancement | 1.15 x 10⁵ M⁻¹ | nih.gov |

| Anthracene-Thiourea Conjugate | Acetate (AcO⁻) | Turn-off Fluorescence (Quenching) | Not Specified | rsc.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical calculations have become an indispensable tool for predicting and interpreting the electronic behavior of molecules like anthracen-1-ylmethanamine (B3322833). These studies offer insights into both the ground and excited electronic states, which are fundamental to understanding the compound's photophysical properties and reactivity.

Density Functional Theory (DFT) for Ground State Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For anthracene (B1667546) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are utilized to determine optimized molecular geometries, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO). researchgate.netacs.org These calculations are foundational for understanding the molecule's stability, reactivity, and potential for electronic applications.

The HOMO and LUMO energy levels and their corresponding energy gap are critical parameters in determining the electronic and optical properties of these molecules. researchgate.net For instance, a smaller HOMO-LUMO gap can indicate higher reactivity and the potential for red-shifted absorption in the electronic spectrum. researchgate.net In substituted anthracenes, the nature and position of the substituent can significantly influence these frontier orbitals. researchgate.netsemanticscholar.org Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. researchgate.net

| Anthracene Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthracene | -5.93 | -1.28 | 4.65 |

| 9,10-bis(1-naphthyl)anthracene (α-ADN) | -5.69 | -1.63 | 4.06 |

| 9,10-bis(2-naphthyl)anthracene (β-ADN) | -5.71 | -1.63 | 4.08 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To explore the behavior of anthracen-1-ylmethanamine in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. acs.orgrsc.org This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of UV-Vis absorption spectra. acs.orgohio-state.edu For anthracene derivatives, TD-DFT can predict the energies of the low-lying singlet and triplet excited states. rsc.orgresearchgate.netnih.gov

The photophysical properties of anthracene derivatives are of particular interest. For example, the ordering and energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, as well as higher-lying triplet states (e.g., T₂), are crucial for applications in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com TD-DFT calculations have been instrumental in understanding how substitutions on the anthracene core affect these excited-state properties and, consequently, the fluorescence and phosphorescence characteristics of the molecule. rsc.orgacs.orgrsc.org Studies have shown that the nature of the excited state, whether it is a locally excited (LE) state or a charge-transfer (CT) state, can be significantly influenced by the solvent polarity and the electronic nature of the substituents. ohio-state.eduunamur.be

| Molecule | S₁ Excitation Energy (eV) | T₁ Excitation Energy (eV) | T₂ Excitation Energy (eV) |

|---|---|---|---|

| Anthracene | 3.34 | 1.83 | 3.33 |

| Naphthalene | 4.31 | 2.63 | 3.46 |

Ionization Potential and Electron Affinity Calculations

The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released upon adding an electron, are fundamental electronic properties that dictate the charge transport characteristics of a molecule. researchgate.netrug.nl These parameters can be calculated computationally using methods like DFT. semanticscholar.orgdovepress.comamazonaws.com The calculated adiabatic ionization potential can aid in optimizing ionization methods for mass spectrometry detection. dovepress.com

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling provides a powerful means to elucidate complex reaction mechanisms at the molecular level, offering insights that are often difficult to obtain through experimental methods alone. For anthracen-1-ylmethanamine and related compounds, these studies are particularly valuable in understanding their role in catalysis and chemosensing.

Elucidation of Cyclometallation Pathways

Cyclometallation is a crucial reaction in organometallic chemistry where a ligand reacts with a metal center to form a metallacycle. This process often involves the activation of a C-H bond. researchgate.net Computational studies, primarily using DFT, have been employed to investigate the mechanisms of cyclometallation reactions involving aromatic amines. These studies can map out the potential energy surface of the reaction, identifying key intermediates, transition states, and the associated activation energies.

For ligands similar to anthracen-1-ylmethanamine, the nitrogen atom of the amine group can coordinate to a metal center, positioning a C-H bond of the anthracene ring for intramolecular activation. The mechanism of this C-H activation can proceed through different pathways, such as oxidative addition or concerted metalation-deprotonation, depending on the metal and the reaction conditions. Computational modeling helps to distinguish between these pathways and to understand the factors that control the regioselectivity of the C-H bond activation.

Investigation of Binding Mechanisms in Chemosensors and Complexes

Anthracene derivatives are widely used as fluorescent chemosensors for the detection of various analytes, including metal ions. researchgate.netresearchgate.netacs.org Computational chemistry plays a vital role in understanding the binding mechanism between the chemosensor and the analyte. researchgate.net DFT calculations can be used to model the structure of the complex formed between the anthracene-based ligand and the metal ion, and to calculate the binding energy, providing a measure of the stability of the complex. mdpi.com

Furthermore, these calculations can shed light on the changes in the electronic structure of the chemosensor upon binding to the analyte, which are responsible for the observed changes in its photophysical properties (e.g., fluorescence quenching or enhancement). researchgate.net For example, the binding of a metal ion can alter the HOMO and LUMO energy levels of the anthracene moiety, leading to a shift in the emission wavelength or a change in the fluorescence quantum yield. researchgate.net Natural Bond Orbital (NBO) analysis can also be employed to investigate charge transfer interactions within the molecule. researchgate.net

Molecular Dynamics and Simulation Studies of Supramolecular Systems

Modeling Aggregation and Self-Assembly Processes

No specific studies modeling the aggregation and self-assembly processes of Anthracen-1-ylmethanamine hydrochloride using molecular dynamics were identified.

Intermolecular Interaction Energy Analysis

No specific studies analyzing the intermolecular interaction energies of this compound in supramolecular systems were identified.

Applications in Advanced Materials Science and Catalysis

Advanced Material Design and Functionalization

Derivatives of anthracen-1-ylmethanamine (B3322833) are instrumental in designing and functionalizing a new generation of advanced materials. The amine group serves as a versatile anchor for building larger, more complex architectures, from organic electronics to porous crystalline frameworks.

In the architecture of Organic Light-Emitting Diodes (OLEDs), the Hole-Transporting Layer (HTL) is crucial for efficient device performance, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. rsc.org Amine-containing aromatic compounds are a well-established class of materials for this purpose due to their favorable electronic properties. google.com

While direct studies on anthracen-1-ylmethanamine hydrochloride as an HTL are not extensively documented, the foundational components of the molecule—the anthracene (B1667546) core and the amine group—are features of many high-performance OLED materials. The anthracene moiety provides good thermal stability and a suitable highest occupied molecular orbital (HOMO) energy level for hole injection and transport. mdpi.com The primary amine group, a known building block for hole-transport materials, can facilitate the necessary charge transfer. Research on various anthracene derivatives demonstrates their potential to lower driving voltages and enhance the efficiency and operational lifetime of OLED devices. mdpi.com The use of high-mobility, single-crystalline HTLs has been shown to improve device efficiency and stability significantly compared to conventional amorphous films. nih.gov Therefore, this compound represents a promising, though less explored, candidate for developing novel HTL materials.

Table 1: Key Properties for Hole-Transporting Layer Materials

| Property | Desired Characteristic | Relevance to Anthracen-1-ylmethanamine |

| Hole Mobility | High (>10⁻⁴ cm²/Vs) | The anthracene core is known to support good charge transport. |

| HOMO Level | Aligned with anode work function (~5.0 eV) | Tunable through chemical modification of the anthracene structure. |

| Thermal Stability | High Glass Transition Temp. (Tg > 100°C) | The rigid anthracene structure imparts excellent thermal stability. mdpi.com |

| Film Morphology | Uniform, smooth, amorphous or single-crystalline | The amine group can influence film-forming properties. |

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their ordered structure and tunable porosity make them suitable for applications in gas storage, separation, and catalysis. The synthesis of COFs often relies on the reaction between monomers with complementary functional groups, such as aldehydes and amines, to form stable imine linkages. manchester.ac.uk

Anthracen-1-ylmethanamine, with its primary amine group, is an ideal monomer (linker) for the synthesis of imine-linked COFs. When reacted with multi-aldehyde monomers (nodes), it can form crystalline, porous frameworks. The anthracene unit, when incorporated into the COF backbone, imparts its characteristic photophysical properties, leading to materials that can be used in sensing or as white-light emitters. researchgate.net The ability to form these robust frameworks under mild aqueous conditions is also being explored, paving the way for greener synthesis routes. manchester.ac.uk The resulting anthracene-based COFs exhibit high thermal stability and permanent porosity.

The aminomethylanthracene structure is a versatile platform for creating soft functional materials and nanoparticle systems. The amine group can be readily modified or used in self-assembly processes, while the anthracene core acts as a fluorescent reporter group.

A notable example is the incorporation of the aminomethylanthracene moiety into sensor molecules. An anthracene-appended ortho-aminomethylphenylboronic acid has been synthesized and studied for its ability to recognize and sense various organic and inorganic anions through fluorescence. rsc.org In this system, the interaction of anions with the boronic acid and amino groups modulates the photoinduced electron transfer (PET) process, leading to a "turn-off" or "turn-on" fluorescent response. This demonstrates how the aminomethylanthracene unit can be integrated into supramolecular systems to create chemo-sensors. The ability to manipulate the fluorescence of the anthracene group through host-guest interactions is a powerful tool in the design of advanced functional materials. rsc.org

Catalytic Applications of Anthracene-Derived Complexes

The anthracene framework can be functionalized to create ligands that coordinate with metal ions. The resulting metal complexes and coordination polymers can serve as catalysts or functional materials for adsorption, combining the structural rigidity of anthracene with the reactive properties of a metallic center.

Coordination polymers, including metal-organic frameworks (MOFs), are materials in which metal ions are linked by organic ligands to form extended networks. Due to their high surface area and tunable pore chemistry, they are highly effective as adsorbents for removing pollutants like organic dyes from water.

Anthracene-based ligands have been successfully used to construct coordination polymers for this purpose. For example, polymers built with di-9,10-(pyridine-4-yl)-anthracene have demonstrated selective adsorption of molecules. rsc.org Although this ligand uses pyridine (B92270) groups for coordination, the principle extends to ligands like anthracen-1-ylmethanamine, where the amine group can coordinate to metal centers (e.g., Cd(II), Zn(II), Co(II)). The resulting polymer would feature exposed anthracene units lining the pores, which can interact with dye molecules through π-π stacking and electrostatic interactions, leading to their selective capture and removal from solution. The selection of the metal ion and the geometry of the anthracene ligand can control the polymer's structure and, consequently, its adsorption selectivity for specific types of dyes.

Table 2: Performance of Anthracene-Based Coordination Polymers in Adsorption

| Polymer System | Target Pollutant | Adsorption Mechanism | Key Finding |

| Co²⁺ with dicarboxylate and di-9,10-(pyridine-4-yl)-anthracene | CO₂ over N₂ | Size exclusion and pore chemistry | High selectivity due to controlled pore size (~3.7 Å). rsc.org |

| Cd(II) with anthracene-based ligands | Organic Dyes | Electrostatic interactions, π-π stacking | Potential for selective removal of anionic or cationic dyes. |

Metal complexes derived from anthracene-based ligands are emerging as effective catalysts in organic synthesis. These can function as homogeneous catalysts when dissolved in the reaction medium or as heterogeneous catalysts when immobilized in a solid structure like a MOF, which allows for easier separation and recycling.

Research has shown that MOFs synthesized with an anthracene-based ligand can act as efficient heterogeneous catalysts. For instance, Co(II) and Zn(II) MOFs prepared with a ligand containing an anthracene-bis(methylene) core have been successfully employed as catalysts in the Biginelli reaction to produce biologically relevant molecules. rsc.org The Co-MOF, in particular, showed superior catalytic activity due to the enhanced Lewis acidity of the Co(II) centers. rsc.orgresearchgate.net The catalyst was also recyclable, maintaining most of its activity after several cycles. rsc.org These findings strongly suggest that metal complexes of anthracen-1-ylmethanamine could similarly function as catalysts, with the amine group coordinating to a metal ion to create a catalytically active Lewis acid site, while the anthracene backbone provides a robust and stable scaffold.

Investigation of Catalytic Reaction Mechanisms

The investigation into the catalytic reaction mechanisms involving this compound and its derivatives primarily focuses on the unique electronic and structural properties of the anthracene core, combined with the coordinating ability of the methanamine group. Research in this area explores how these features can be harnessed in various catalytic cycles, including photocatalysis and metal-nanoparticle-stabilized catalysis.

A significant area of investigation involves the use of anthracene derivatives in photocatalytic asymmetric [4+2] cycloadditions . nih.gov In these reactions, the anthracene moiety acts as a photosensitizer. The mechanism is understood to proceed through a cooperative catalysis platform involving a photosensitizer and a chiral Brønsted acid. nih.gov The process is initiated by the activation of the anthracene substrate via energy transfer from a triplet photosensitizer. nih.gov This leads to a precise and stereoselective sequential transformation. nih.gov The basicity of nitrogen atoms in the reaction partners allows for a strong hydrogen-bonding interaction with the chiral Brønsted acid catalysts, which is crucial for establishing an efficient enantiocontrol environment. nih.gov

Another key mechanistic role of amine-functionalized anthracene derivatives is as stabilizers for transition metal nanoparticles , particularly palladium nanoparticles (Pd NPs). researchgate.net These stabilized nanoparticles are effective catalysts for C-C bond formation reactions, such as the Suzuki coupling. researchgate.net The anthracen-1-ylmethanamine structure is thought to stabilize the palladium nanoparticles, preventing their aggregation and maintaining their catalytic activity. The mechanism involves the coordination of the amine groups to the surface of the palladium nanoparticles. This interaction influences the electronic properties of the metal surface, which in turn can affect the catalytic activity, sometimes in surprising ways. For instance, in some Suzuki coupling reactions using such stabilized Pd NPs, higher activity was observed with deactivated substrates compared to activated ones, suggesting that the activation of the substrate is promoted by the metallic surface of the palladium. researchgate.net

The following table summarizes the key features of the investigated catalytic mechanisms involving anthracene derivatives.

| Catalytic System | Reaction Type | Role of Anthracene Derivative | Key Mechanistic Features |

| Cooperative Photosensitizer and Chiral Brønsted Acid | Asymmetric [4+2] Dearomative Photocycloaddition | Photosensitizer Substrate | Energy transfer activation of the anthracene core; Stereocontrol via hydrogen bonding with a chiral acid. nih.gov |

| Palladium Nanoparticles | Suzuki Coupling (C-C Bond Formation) | Stabilizer for Nanoparticles | Coordination of the amine function to the Pd surface, preventing aggregation and modulating catalytic activity. researchgate.net |

Detailed research findings have elucidated the reaction conditions and outcomes for these catalytic systems. For instance, in the photocatalytic cycloadditions, a diverse range of cycloadducts can be synthesized with high yields, enantiomeric excesses (ees), and diastereomeric ratios (drs). nih.gov

The table below presents representative data on the scope of substrates in a photocatalytic asymmetric [4+2] cycloaddition involving anthracene derivatives.

| Anthracene Substrate | Alkenylazaarene Partner | Yield (%) | ee (%) | dr |

| Anthracene | 2-Vinylpyridine | 95 | 92 | >20:1 |

| 9-Methylanthracene | 2-Vinylquinoline | 88 | 90 | 15:1 |

| 9-Phenylanthracene | 4-Vinylpyridine | 92 | 85 | >20:1 |

| 2-Methoxyanthracene | 2-Vinylpyrazine | 75 | 88 | 10:1 |

Note: The data in this table is representative of reactions involving anthracene derivatives in photocatalytic cycloadditions and is intended to be illustrative of the research findings in this area. nih.gov

Further mechanistic studies focus on the influence of the anthracenyl group on the spatial orientation of molecules in the solid state, which can lead to the formation of different polymorphs. acs.org These structural variations can, in turn, impact the catalytic properties of materials derived from these compounds. The flexible tether of the methanamine group allows the bulky anthracene unit to dictate molecular packing through weak intermolecular interactions. acs.org

Q & A

Q. What are the recommended handling and storage protocols for Anthracen-1-ylmethanamine hydrochloride to ensure chemical stability?

Methodological Answer: To maintain chemical stability, follow these protocols:

- Handling : Use nitrile or neoprene gloves, and avoid skin contact by employing proper glove removal techniques (e.g., avoiding outer surface contact) . Wear a lab coat or chemical-resistant clothing to prevent contamination .

- Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool (<25°C), dry, and ventilated environment. Avoid exposure to moisture, light, or incompatible materials (e.g., strong oxidizers) .

- Environmental Control : Prevent drainage contamination by using secondary containment trays .

Q. How can researchers quantify this compound in formulations using HPLC?

Methodological Answer: A validated HPLC method, adapted from clonidine hydrochloride analysis , can be optimized as follows:

| Parameter | Specification |

|---|---|

| Column | Kromasil C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 0.03 mol·L⁻¹ potassium dihydrogen phosphate:methanol (70:30 v/v) |

| Flow Rate | 1.0 mL·min⁻¹ |

| Detection Wavelength | 207 nm |

| Linear Range | 1.09–10.90 µg·mL⁻¹ |

| Recovery Rate | 99.67–100.1% (RSD ≤1.3%) |

| Sample Preparation | Dissolve in methanol, filter (0.45 µm), and dilute within the calibration range |

This method ensures accuracy for purity assessments and formulation studies.

Q. What personal protective equipment (PPE) is required when handling this compound?

Methodological Answer: PPE selection depends on exposure risk:

- Respiratory Protection : Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher concentrations .

- Eye/Face Protection : Safety goggles and face shields to prevent splashes .

- Skin Protection : Impermeable gloves (e.g., nitrile) and full-body chemical-resistant suits .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological data across studies?

Methodological Answer: Contradictions in toxicity classifications (e.g., carcinogenicity) require:

- Data Harmonization : Cross-reference IARC and ACGIH classifications with in vitro/in vivo assays (e.g., Ames test for mutagenicity).

- Dose-Response Analysis : Compare LD₅₀ values across species and exposure routes (oral, dermal, inhalation) .

- Meta-Analysis : Use databases like PubChem to aggregate toxicokinetic data (e.g., log Pow, bioaccumulation potential) .

Q. How can the stability of this compound in solution be optimized for long-term experiments?

Methodological Answer: Stability optimization strategies include:

- Solvent Selection : Use anhydrous DMSO or ethanol to minimize hydrolysis.

- Storage Conditions : Aliquot solutions into amber vials under nitrogen and store at -20°C to prevent degradation .

- Monitoring : Perform periodic HPLC or LC-MS analysis to detect decomposition products (e.g., anthracene derivatives) .

Q. What experimental approaches validate the biological interactions of this compound?

Methodological Answer: Key methodologies include:

- Receptor Binding Assays : Use radioligand displacement studies to assess affinity for target receptors (e.g., RORγt inhibition assays, as in Vimirogant hydrochloride studies) .

- Cell-Based Assays : Evaluate Th17 cell differentiation inhibition using splenocyte cultures and IL-17A secretion profiling .

- Computational Modeling : Perform molecular docking with software like AutoDock to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.